molecular formula C14H9F2N B6325395 3-(3,4-Difluoro-phenylethynyl)-phenylamine CAS No. 142678-68-0

3-(3,4-Difluoro-phenylethynyl)-phenylamine

Cat. No.: B6325395
CAS No.: 142678-68-0
M. Wt: 229.22 g/mol
InChI Key: CVTDTERNGGBVLT-UHFFFAOYSA-N
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Description

3-(3,4-Difluoro-phenylethynyl)-phenylamine is an organic compound characterized by the presence of a phenylamine group substituted with a difluorophenylethynyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluoro-phenylethynyl)-phenylamine typically involves the coupling of 3,4-difluorophenylacetylene with aniline derivatives. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and bases like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluoro-phenylethynyl)-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alkanes.

    Substitution: Formation of substituted phenylamines or difluorophenylethynyl derivatives.

Scientific Research Applications

3-(3,4-Difluoro-phenylethynyl)-phenylamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3-(3,4-Difluoro-phenylethynyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenylethynyl moiety can enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorophenylboronic acid
  • 3-Fluorophenylboronic acid
  • Fluorinated quinolines

Uniqueness

3-(3,4-Difluoro-phenylethynyl)-phenylamine is unique due to its specific substitution pattern and the presence of both phenylethynyl and difluorophenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-[2-(3,4-difluorophenyl)ethynyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N/c15-13-7-6-11(9-14(13)16)5-4-10-2-1-3-12(17)8-10/h1-3,6-9H,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTDTERNGGBVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C#CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A multinecked flask as described in Example 1 was charged with 5.0 g (0.026 mol) of 3,4-difluorobromobenzene, 50 ml of dried, degassed triethylamine, 3.0 g (0.026 mol) of 3-aminophenylacetylene, 0.07 g (0.1 mmol) of bis(triphenylphosphine) palladium II chloride, 0.1 g (0.38 mmol) of triphenylphosphine, and 0.02 g (0.1 mmol) of cuprous iodide. The reaction mixture was heated at 65° C. for 36 hours at which point gas chromatography showed the reaction to be complete. The product mixture was cooled to room temperature and diluted with 50 ml of ether. Filtration of the insoluble triethylamine hydrobromide salt by-product followed by concentration of the filtrate gave the crude product (4.2 g, 78% yield) as a off-white solid. Short path distillation of the crude product under reduced pressure gave 2.38 g (0.01 mol, 38% yield) of the purified product as a colorless liquid which crystallized on standing.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous iodide
Quantity
0.02 g
Type
reactant
Reaction Step Two
Quantity
0.07 g
Type
catalyst
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
38%

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